[(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate;hydrochloride

Catalog No.
S547910
CAS No.
873837-23-1
M.F
C27H28ClFN8O3
M. Wt
567.02
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophe...

CAS Number

873837-23-1

Product Name

[(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate;hydrochloride

IUPAC Name

[(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate;hydrochloride

Molecular Formula

C27H28ClFN8O3

Molecular Weight

567.02

InChI

InChI=1S/C27H27FN8O3.ClH/c1-17-23(34-27(37)39-15-22-14-38-8-7-29-22)13-36-25(17)26(30-16-32-36)33-21-5-6-24-19(10-21)11-31-35(24)12-18-3-2-4-20(28)9-18;/h2-6,9-11,13,16,22,29H,7-8,12,14-15H2,1H3,(H,34,37)(H,30,32,33);1H/t22-;/m0./s1

InChI Key

COUSSRGSHIJMMN-FTBISJDPSA-N

SMILES

CC1=C2C(=NC=NN2C=C1NC(=O)OCC3COCCN3)NC4=CC5=C(C=C4)N(N=C5)CC6=CC(=CC=C6)F.Cl

Solubility

Soluble in DMSO, not soluble in water; soluble in 10% HCl solution.

Synonyms

AC480; AC-480; AC 480 HCl; AC 480 hydrochloride; BMS599626; BMS-599626; BMS 599626; BMS599626 HCl; BMS599626 hydrochloride.

Description

The exact mass of the compound BMS-599626 Hydrochloride is 566.2 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water; soluble in 10% HCl solution.. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

BMS-599626 Hydrochloride, also known as AC480 Hydrochloride, is a small molecule under investigation for its potential antineoplastic activity . This section will delve into its properties and applications relevant to scientific research.

Inhibition of HER Kinases

BMS-599626 Hydrochloride acts as a selective inhibitor of HER family tyrosine kinases, particularly HER1 (EGFR), HER2, and HER4 . It achieves this by targeting the ATP binding pocket of HER1 and HER4 in an ATP-competitive manner, while exhibiting ATP-noncompetitive inhibition against HER2 . Studies have shown its potency with IC50 values of 20 nM and 30 nM for HER1 and HER2, respectively . HER4 inhibition is less potent, with an IC50 of 190 nM . This selectivity minimizes the effect on other signaling pathways mediated by kinases like VEGFR2, c-Kit, Lck, and MEK .

Inhibition of Tumor Cell Proliferation

By inhibiting HER kinases, BMS-599626 Hydrochloride disrupts a crucial growth and survival pathway in tumor cells. Research has demonstrated its ability to suppress the proliferation of cancer cells that rely on HER1/HER2 signaling for growth . Studies have shown inhibition of receptor autophosphorylation and MAPK phosphorylation, essential steps in HER signaling, within these cells . Examples include Sal2 breast cancer cells expressing a HER2 fusion protein .

Potential to Increase Tumor Response to Radiotherapy

Further research suggests that BMS-599626 Hydrochloride might enhance the effectiveness of radiotherapy . However, the underlying mechanisms and the efficacy of this combination therapy require further investigation.

The compound [(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate;hydrochloride is a complex organic molecule characterized by multiple functional groups and a unique structural framework. It features a morpholine ring, an indazole moiety, and a pyrrolo-triazine core, which contribute to its potential biological activities. The presence of the fluorophenyl group may enhance its lipophilicity and bioavailability, making it an interesting candidate for pharmaceutical applications.

BMS-599626 Hydrochloride acts as a dual inhibitor of HER1 and HER2 receptors []. These receptors are tyrosine kinases that play a crucial role in cell growth, proliferation, and survival. By binding to the ATP-binding pocket of these receptors, BMS-599626 Hydrochloride prevents them from signaling downstream pathways that promote tumor growth []. Studies have shown that the compound effectively inhibits the proliferation of tumor cells that are dependent on HER1/HER2 signaling [].

Involving this compound typically include:

  • Nucleophilic substitutions: The morpholine nitrogen can act as a nucleophile in various substitution reactions.
  • Coupling reactions: The indazole and pyrrolo-triazine components can participate in coupling reactions with other electrophiles or nucleophiles.
  • Hydrolysis: The carbamate group may undergo hydrolysis under acidic or basic conditions, leading to the release of the corresponding amine and acid.

These reactions are essential for modifying the compound's structure to optimize its biological activity or for synthesizing derivatives.

  • Anticancer properties: Many nitrogen-containing heterocycles are known for their ability to inhibit cancer cell proliferation.
  • Antimicrobial activity: The presence of aromatic rings and heteroatoms can enhance interactions with biological targets such as enzymes or receptors.
  • Neuroprotective effects: Some derivatives may interact with neurotransmitter systems, offering potential in treating neurodegenerative diseases.

Predictive models such as the PASS (Prediction of Activity Spectra for Substances) can be employed to estimate the biological activities based on its chemical structure .

The synthesis of this compound can involve several steps:

  • Formation of the morpholine derivative: Starting from commercially available morpholine, it can be reacted with suitable alkylating agents to introduce the methyl group.
  • Synthesis of the indazole moiety: This can be achieved through cyclization reactions involving appropriate precursors.
  • Construction of the pyrrolo-triazine core: This step may involve multi-step synthetic routes that include cyclization and functional group transformations.
  • Final coupling reaction: The morpholine derivative is then coupled with the indazole-pyrrolo-triazine unit using coupling reagents like EDC or DCC to form the final product.

Each step requires careful optimization to ensure high yields and purity.

This compound could have various applications in:

  • Pharmaceutical development: Due to its potential biological activities, it may serve as a lead compound for drug discovery targeting cancer or infectious diseases.
  • Biochemical research: It could be utilized in studies aimed at understanding specific enzyme interactions or cellular pathways.
  • Material science: If modified appropriately, it might find uses in developing new materials with specific electronic or optical properties.

Interaction studies involving this compound would typically focus on:

  • Receptor binding assays: To determine its affinity for specific biological targets.
  • Cellular assays: To evaluate its impact on cell viability and proliferation in various cancer cell lines.
  • In vitro metabolism studies: To assess how the compound is processed by metabolic enzymes, which can inform about potential toxicity and efficacy.

These studies are crucial for understanding how this compound behaves in biological systems and its therapeutic potential.

Several compounds share structural similarities with [(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate;hydrochloride, including:

  • Indazole Derivatives: Known for anticancer properties due to their ability to inhibit specific kinases.
  • Pyrrolo[2,1-f][1,2,4]triazin Derivatives: Often exhibit potent biological activities against various targets due to their unique structural features.
  • Morpholine-Based Compounds: Frequently used in medicinal chemistry due to their favorable pharmacokinetic properties.

Comparison Table

Compound TypeBiological ActivityStructural Features
Indazole DerivativesAnticancerAromatic ring; nitrogen heterocycles
Pyrrolo[2,1-f][1,2,4]triazinAntiviral; anticancerMulti-cyclic structure; nitrogen-rich
Morpholine-Based CompoundsNeuroprotective; antimicrobialEther-like properties; basic nitrogen

This comparison highlights how the unique combination of functional groups in [(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate;hydrochloride may confer distinct biological properties compared to its analogs.

Purity

>98% (or refer to the Certificate of Analysis)

Exact Mass

566.2

Appearance

White to off-white solid powder.

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Soria JC, Cortes J, Massard C, Armand JP, De Andreis D, Ropert S, Lopez E, Catteau A, James J, Marier JF, Beliveau M, Martell RE, Baselga J. Phase I safety, pharmacokinetic and pharmacodynamic trial of BMS-599626 (AC480), an oral pan-HER receptor tyrosine kinase inhibitor, in patients with advanced solid tumors. Ann Oncol. 2012 Feb;23(2):463-71. doi: 10.1093/annonc/mdr137. Epub 2011 May 16. PubMed PMID: 21576284.
2: Torres MA, Raju U, Molkentine D, Riesterer O, Milas L, Ang KK. AC480, formerly BMS-599626, a pan Her inhibitor, enhances radiosensitivity and radioresponse of head and neck squamous cell carcinoma cells in vitro and in vivo. Invest New Drugs. 2011 Aug;29(4):554-61. doi: 10.1007/s10637-010-9389-3. Epub 2010 Feb 2. PubMed PMID: 20119866.
3: Gavai AV, Fink BE, Fairfax DJ, Martin GS, Rossiter LM, Holst CL, Kim SH, Leavitt KJ, Mastalerz H, Han WC, Norris D, Goyal B, Swaminathan S, Patel B, Mathur A, Vyas DM, Tokarski JS, Yu C, Oppenheimer S, Zhang H, Marathe P, Fargnoli J, Lee FY, Wong TW, Vite GD. Discovery and preclinical evaluation of [4-[[1-(3-fluorophenyl)methyl]-1H-indazol-5-ylamino]-5-methylpyrrolo[2,1-f][1,2,4 ]triazin-6-yl]carbamic acid, (3S)-3-morpholinylmethyl ester (BMS-599626), a selective and orally efficacious inhibitor of human epidermal growth factor receptor 1 and 2 kinases. J Med Chem. 2009 Nov 12;52(21):6527-30. doi: 10.1021/jm9010065. PubMed PMID: 19821562.
4: Haluska P, Carboni JM, TenEyck C, Attar RM, Hou X, Yu C, Sagar M, Wong TW, Gottardis MM, Erlichman C. HER receptor signaling confers resistance to the insulin-like growth factor-I receptor inhibitor, BMS-536924. Mol Cancer Ther. 2008 Sep;7(9):2589-98. doi: 10.1158/1535-7163.MCT-08-0493. Epub 2008 Sep 2. PubMed PMID: 18765823; PubMed Central PMCID: PMC2614316.
5: Wong TW, Lee FY, Yu C, Luo FR, Oppenheimer S, Zhang H, Smykla RA, Mastalerz H, Fink BE, Hunt JT, Gavai AV, Vite GD. Preclinical antitumor activity of BMS-599626, a pan-HER kinase inhibitor that inhibits HER1/HER2 homodimer and heterodimer signaling. Clin Cancer Res. 2006 Oct 15;12(20 Pt 1):6186-93. PubMed PMID: 17062696.
6: Albanell J, Gascón P. Small molecules with EGFR-TK inhibitor activity. Curr Drug Targets. 2005 May;6(3):259-74. Review. PubMed PMID: 15857287.

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